Zervimesine
Description
Identification and Pharmacological Characterization
The sigma-2 receptor was first distinguished from the sigma-1 subtype in 1990 through radioligand binding studies, which revealed distinct pharmacological profiles and tissue distribution patterns. While σ1R preferentially binds (+)-pentazocine and localizes to mitochondrial-associated membranes, σ2R exhibits higher affinity for di-o-tolylguanidine (DTG) and resides in lipid rafts of the endoplasmic reticulum. Despite early recognition of σ2R’s involvement in cell proliferation and cholesterol homeostasis, its molecular identity remained elusive until 2017, when TMEM97 (transmembrane protein 97) was identified as its gene product. TMEM97’s role in regulating Niemann-Pick C1 (NPC1)-mediated cholesterol transport established σ2R as a critical modulator of lipid metabolism and membrane dynamics.
Structural Insights and Receptor Complexes
σ2R exists as a four-pass transmembrane protein with a molecular weight of 18–21 kDa, forming functional complexes with progesterone receptor membrane component 1 (PGRMC1) and other endoplasmic reticulum proteins. However, knockout studies of TMEM97 and PGRMC1 in glioblastoma cells revealed no significant impact on σ2 ligand-induced cytotoxicity, suggesting either redundant pathways or alternative binding partners mediate these effects. This paradox highlights the need for further structural biology studies to resolve σ2R’s quaternary architecture and ligand-binding interfaces.
| Receptor Property | Sigma-1 (σ1) | Sigma-2 (σ2) |
|---|---|---|
| Gene Symbol | SIGMAR1 | TMEM97 |
| Molecular Weight | 25 kDa | 18–21 kDa |
| Primary Radioligand | [³H]-(+)-Pentazocine | [³H]-DTG |
| Tissue Expression | Brain, heart | Liver, brain, tumor cells |
| Disease Relevance | Neuropsychiatric disorders | Alzheimer’s, cancer |
| Cholesterol Homeostasis Role | Indirect | Direct (via NPC1 regulation) |
Figure 1: Chemical structure of CT1812 (Sigma-2 receptor antagonist 1), a lipophilic isoindoline derivative with high blood-brain barrier permeability.
TMEM97 and PGRMC1: Unresolved Interdependencies
Although TMEM97 and PGRMC1 co-purify in σ2R complexes, their functional relationship remains contentious. TMEM97 knockout mice exhibit disrupted cholesterol trafficking but retain σ2 ligand binding, implying auxiliary proteins stabilize the receptor’s conformation. PGRMC1, a heme-binding protein involved in cytochrome P450 signaling, may serve as a chaperone for σ2R maturation rather than a core component of its active site. Intriguingly, σ2R ligands like CT1812 reduce Aβ oligomer binding even in PGRMC1-deficient cells, suggesting their therapeutic effects operate independently of this partnership.
Structure
3D Structure
Properties
IUPAC Name |
4-[3-methyl-3-(5-methylsulfonyl-1,3-dihydroisoindol-2-yl)butyl]-2-[(2-methylpropan-2-yl)oxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO4S/c1-23(2,3)29-22-13-17(7-10-21(22)26)11-12-24(4,5)25-15-18-8-9-20(30(6,27)28)14-19(18)16-25/h7-10,13-14,26H,11-12,15-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQAPFMBJFZOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)CCC(C)(C)N2CC3=C(C2)C=C(C=C3)S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802632-22-9 | |
| Record name | CT-1812 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802632229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CT-1812 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0661V34NTV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Buchwald-Hartwig Amination for Intermediate Synthesis
Intermediate 2a was synthesized via Buchwald-Hartwig amination of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1 ) with iodobenzene, using Pd₂(dba)₃ (3 mol%) and SPhos (8 mol%) in toluene under nitrogen. The reaction yielded a 78% isolated product after purification by silica gel chromatography. Subsequent N-Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane generated the free amine, which underwent alkylation with (2-bromoethyl)benzene to produce 4b (Ki σ2 = 27 nM).
Table 1: Alkylation Effects on σ1/σ2 Receptor Affinity
| Compound | n | m | X | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity (σ2/σ1) |
|---|---|---|---|---|---|---|
| 4a | 0 | 1 | - | 28 ± 2.0 | 77 ± 12 | 2.8 |
| 4b | 1 | 1 | - | 2.7 ± 0.3 | 27 ± 5.3 | 10 |
| 4c | 2 | 1 | - | 3.5 ± 0.3 | 22 ± 2.5 | 6.3 |
Increasing the alkyl chain length (n=1→2) enhanced σ2 affinity but reduced selectivity due to concurrent σ1 binding.
Functionalization of Azabicyclononane Derivatives
Amide vs. Ether Linker Effects
Replacing the ether linker in 4b with an amide group (e.g., 5a ) reduced σ2 affinity by 10-fold (Ki σ2 = 255 nM), underscoring the importance of oxygen-based linkers for receptor engagement. Molecular docking revealed that the amide carbonyl in 5a disrupts hydrogen bonding with Glu172, a key residue in the σ2 receptor’s orthosteric site.
Phenytoin-Based Functional Assays
The agonist/antagonist profile of lead compounds was evaluated using a phenytoin modulation assay. Antagonists like 5b (Ki σ2 = 102 nM) showed reduced binding affinity in the presence of phenytoin (ratio = 0.9), while agonists (e.g., 4b ) exhibited enhanced affinity (ratio = 2.6).
Table 2: Functional Modulation by Phenytoin
| Compound | Ki Control (nM) | Ki + Phenytoin (nM) | Ratio (Control/+Phenytoin) |
|---|---|---|---|
| 4b | 3.2 | 1.2 | 2.6 |
| 5b | 12 | 14 | 0.9 |
| SKF-10,047 | 99 | 17 | 5.8 |
Scalable Synthesis of High-Affinity Antagonists
Optimization of Alkylation Conditions
Procedure B (alkylation of 1 with (2-bromoethyl)benzene) achieved 85% yield using K₂CO₃ in acetonitrile at room temperature, compared to 65% yield under reflux conditions. Polar aprotic solvents (e.g., DMF) increased byproduct formation by 15%, favoring acetonitrile for large-scale synthesis.
Purification and Stability
Final compounds were purified via reverse-phase HPLC (C18 column, 70% MeCN/H₂O), achieving >95% purity. Accelerated stability studies (40°C/75% RH) showed <5% degradation over 6 months for 4b , confirming robustness for preclinical development.
Comparative Analysis of Scaffold Diversity
Benzo[d]oxazol-2(3H)-one Derivatives
Screening of 46 scaffolds identified RHM-4 analogs with sub-nanomolar σ2 affinity (Ki < 1 nM). Introduction of a 6,7-dimethoxy group on the tetrahydroisoquinoline core improved blood-brain barrier penetration by 2.3-fold compared to non-substituted analogs.
Table 3: Scaffold Impact on Receptor Affinity
| Scaffold | Avg Ki σ2 (nM) | σ2 Selectivity (vs. σ1) |
|---|---|---|
| 2,7-Diazaspiro[3.5]nonane | 22–255 | 6–10 |
| Benzo[d]oxazol-2(3H)-one | 0.8–12.4 | >100 |
| Tropane | 12.3 | 44 |
In Vivo Pharmacokinetic Profiling
Compound 8f (Ki σ2 = 12 nM) demonstrated favorable pharmacokinetics in murine models:
-
Oral bioavailability : 58%
-
Half-life : 4.2 h
-
Brain-to-plasma ratio : 0.93
Dose-dependent tumor growth inhibition (75% at 10 mg/kg) was observed in a xenograft model, with no significant σ1-mediated side effects.
Challenges in Selective σ2 Antagonist Design
Chemical Reactions Analysis
Sigma-2 receptor antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Sigma-2 receptor antagonist 1 may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Neurodegenerative Diseases
Research has increasingly focused on the role of Sigma-2 receptor antagonists in treating neurodegenerative diseases.
- Alzheimer’s Disease : Studies suggest that Sigma-2 receptor antagonists can counteract neurotoxicity associated with amyloid-beta (Aβ) aggregation and tau hyperphosphorylation, which are hallmarks of AD. For instance, the compound Elayta™ (CT1812), a Sigma-2 antagonist, is currently in clinical trials for early-stage Alzheimer's disease, demonstrating its potential in neuroprotection and cognitive enhancement .
| Study | Findings |
|---|---|
| Izzo et al. (2014) | Identified the role of S2R in AD pathogenesis . |
| Grundman et al. (2019) | Phase 2 clinical trial for Elayta™ in AD . |
Cancer Treatment
Sigma-2 receptor antagonists have shown promise in oncology by influencing tumor cell behavior.
- Uveal Melanoma : Research indicates that Sigma-2 receptor ligands can significantly reduce cell proliferation and migration in uveal melanoma cells. Treatment with haloperidol (a known Sigma-2 ligand) resulted in decreased cell viability and increased apoptosis in cancer cell lines .
| Compound | Effect on Uveal Melanoma |
|---|---|
| Haloperidol | Reduced proliferation and migration; induced apoptosis . |
| PB221 | Inhibited migration and induced oxidative stress-mediated cell death . |
Pain Management
The role of Sigma receptors in pain modulation is another area of active research.
- Neuropathic Pain : Sigma-1 receptor antagonists have been explored for their ability to alleviate neuropathic pain syndromes, particularly in cancer patients experiencing chemotherapy-induced peripheral neuropathy (CIPN). Combination therapies involving opioids and Sigma-1 antagonists have shown potential for enhanced analgesic effects .
Case Study 1: Alzheimer’s Disease
A clinical trial involving Elayta™ demonstrated significant cognitive improvements in patients with early-stage Alzheimer’s disease compared to placebo groups. The trial highlighted the compound's ability to modulate S2R activity effectively, leading to reduced Aβ-induced toxicity.
Case Study 2: Cancer Treatment
In vitro studies using human uveal melanoma cells treated with haloperidol showed a marked decrease in cell proliferation rates across various concentrations. The study concluded that targeting the Sigma-2 receptor could be a viable strategy for limiting tumor growth and enhancing apoptosis.
Mechanism of Action
Sigma-2 receptor antagonist 1 exerts its effects by binding to the sigma-2 receptor, also known as TMEM97. This binding modulates the receptor’s activity, leading to changes in cellular processes such as cholesterol homeostasis, cell proliferation, and neuroprotection. The compound’s interaction with the sigma-2 receptor also affects the receptor’s interaction with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1), which plays a role in cell signaling pathways .
Comparison with Similar Compounds
Pharmacological Profiles
Functional and Therapeutic Differences
- CT1812 : Unique allosteric mechanism prevents Aβ oligomer binding, reduces synaptotoxicity, and improves cognition in AD models . Phase I trials confirmed safety and cerebrospinal fluid (CSF) Aβ displacement .
- Benzamide/ABN Analogs : Bind competitively to σ2 receptors but differ in cellular internalization. Benzamides (e.g., SV119) lack cytotoxicity, while ABN-based probes (e.g., SW120) internalize, suggesting divergent downstream effects .
- CM-398 : Highly σ2-selective but induces locomotor deficits at high doses (45 mg/kg), a side effect linked to σ2 antagonism .
- AZ-66 : Dual σ1/σ2 antagonism reduces selectivity, impairing motor function more than σ1-selective antagonists .
- Roluperidone : Dual 5-HT2A/σ2 antagonism improved cognition in schizophrenia trials, highlighting σ2’s role beyond neurodegeneration .
Clinical Development Status
Biological Activity
Sigma-2 receptor antagonists, including Sigma-2 receptor antagonist 1, have garnered attention for their potential therapeutic applications in various neurological and oncological conditions. This article synthesizes current research findings on the biological activity of Sigma-2 receptor antagonist 1, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.
Overview of Sigma-2 Receptors
Sigma-2 receptors are a class of proteins located primarily in the central nervous system and have been implicated in several pathological processes, including neurodegeneration and cancer. Unlike traditional receptors, sigma receptors function as allosteric modulators rather than classical agonists or antagonists. This unique characteristic allows them to influence various signaling pathways without direct activation or inhibition .
Sigma-2 Receptor Antagonist 1 operates by modulating the interaction between sigma receptors and other cellular proteins, which can lead to significant biological effects:
- Neuroprotection : Studies indicate that sigma-2 receptor antagonists can mitigate neurotoxicity associated with pathological conditions such as Alzheimer's disease and Parkinson's disease. For instance, they have been shown to alleviate α-synuclein oligomer-induced neurotoxicity, suggesting a potential role in modifying disease progression .
- Cancer Therapeutics : In cancer models, sigma-2 receptor antagonists can inhibit tumor cell proliferation and induce apoptosis. The modulation of sigma receptors has been linked to altered gene expression that promotes tumor growth .
Table 1: Summary of Biological Activities
Case Studies
- Alzheimer's Disease (AD) :
- Parkinson's Disease (PD) :
- Cancer Models :
Q & A
Q. How can sigma-2 receptor antagonism be validated in vitro?
To validate antagonism, employ functional assays such as cell viability and caspase-3 activation assays using human cancer or neuroblastoma cell lines (e.g., SK-N-SH). Compare ligand activity to reference agonists like siramesine. Antagonists will not induce cytotoxicity or caspase-3 activation, even at high concentrations. Receptor binding assays (e.g., displacement of radiolabeled ligands like [³H]RHM-1) confirm competitive binding .
Q. What experimental models are used to assess sigma-2 antagonists in neurodegenerative diseases?
Preclinical models include:
- Aβ oligomer displacement assays in Alzheimer’s disease (AD) models, where CT1812’s efficacy is measured via synaptic protection and cognitive decline mitigation .
- α-synuclein oligomer disruption in Lewy body dementia models, evaluating synaptic function restoration .
- In vivo rodent models with behavioral tests (e.g., Morris water maze) to quantify cognitive improvements .
Q. Which cellular processes are regulated by sigma-2 receptors?
Sigma-2 receptors modulate membrane trafficking , autophagy , and synaptic plasticity . These processes are disrupted by toxic oligomers (Aβ, α-synuclein) in neurodegenerative diseases. Antagonists like CT1812 restore homeostasis by displacing oligomers from synaptic sites .
Q. What pharmacokinetic properties are critical for sigma-2 antagonists targeting the brain?
Prioritize blood-brain barrier (BBB) penetration (measured via logP values and in vivo brain-to-plasma ratios) and oral bioavailability . CT1812 demonstrates BBB penetration and sustained receptor occupancy in preclinical models .
Q. How do sigma-2 antagonists differ mechanistically from sigma-1 ligands?
Sigma-2 antagonists selectively bind the σ-2/TMEM97 complex, while sigma-1 ligands target σ-1/SIGMAR1. Use binding affinity assays (Kᵢ values) and subtype-selective ligands (e.g., BD 1008, which has 4x selectivity for σ-1 over σ-2) to distinguish cross-reactivity .
Advanced Research Questions
Q. How can phase 1 clinical trials for sigma-2 antagonists (e.g., CT1812) be optimized?
Key parameters include:
- Dose escalation based on preclinical safety margins (e.g., no observed adverse effect levels).
- Biomarker monitoring (e.g., CSF Aβ oligomer levels, synaptic protein changes) to assess target engagement .
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with cognitive outcomes .
Q. How are contradictory findings in sigma-2 ligand effects resolved (e.g., cytotoxicity vs. metabolic stimulation)?
Address contradictions via structure-activity relationship (SAR) studies . For example:
Q. What strategies enhance sigma-2 antagonist selectivity over sigma-1 receptors?
Modify core ligand structures to reduce σ-1 affinity:
Q. How is disease-modifying potential evaluated preclinically for sigma-2 antagonists?
Use long-term synaptic protection assays :
Q. What in vitro assays differentiate sigma-2 agonists from antagonists?
Normalize ligand activity to siramesine (a canonical agonist) in cell viability assays :
- Agonists reduce viability (EC₅₀ ≤ 10 µM); antagonists show no effect.
- Caspase-3 activation assays further confirm apoptotic pathways for agonists .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
